4-Chlorobenzaldehyde

Catalog No.
S595748
CAS No.
104-88-1
M.F
C7H5ClO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde

CAS Number

104-88-1

Product Name

4-Chlorobenzaldehyde

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)

Synonyms

4-Formylphenyl Chloride; NSC 2078; p-Chlorobenzaldehyde; p-Chlorobenzenecarboxaldehyde; p-Chlorophenylaldehyde; para-Chlorobenzaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
  • Condensation Reactions: 4-Chlorobenzaldehyde can undergo aldol condensation reactions with other aldehydes or ketones to form β-hydroxycarbonyl compounds, which can be further modified to obtain various useful molecules.
  • Reductive Amination: 4-Chlorobenzaldehyde can be reduced to 4-chlorobenzylamine through reductive amination using various reducing agents and ammonia or primary amines. This product serves as a precursor for numerous pharmaceuticals and other bioactive molecules.
  • Wittig Reaction: 4-Chlorobenzaldehyde can participate in the Wittig reaction with stabilized ylides to form alkenes with a terminal double bond adjacent to the chlorine atom. These alkenes find applications in polymer synthesis and other areas of organic chemistry.

Application in Medicinal Chemistry

-Chlorobenzaldehyde serves as a building block for the synthesis of various pharmaceuticals due to its unique chemical properties and the potential for further functionalization.

  • Antibacterial Agents: Some derivatives of 4-chlorobenzaldehyde have been identified to possess antibacterial activity against various pathogenic bacteria. Research is ongoing to explore their potential as novel therapeutic agents.
  • Anticancer Agents: Certain derivatives of 4-chlorobenzaldehyde exhibit promising anticancer properties by targeting specific cancer cell pathways. Further studies are needed to evaluate their efficacy and safety in clinical settings.

4-Chlorobenzaldehyde, with the chemical formula C₇H₅ClO and a molecular weight of 140.57 g/mol, is a colorless to light yellow crystalline solid characterized by its pungent odor. It is an aromatic aldehyde that is insoluble in water but readily soluble in organic solvents such as ethanol and ether . The compound is sensitive to air and light, making it necessary to handle it with care to avoid degradation .

Typical of aldehydes. Some notable reactions include:

  • Condensation Reactions: It can react with diethylzinc to yield a mixture of 4-chlorobenzyl alcohol and 1-(4-chlorophenyl)propanol .
  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Oxidation: It can be oxidized to form 4-chlorobenzoic acid under certain conditions.

4-Chlorobenzaldehyde exhibits significant biological activity, particularly as an irritant. Exposure can lead to irritation of the skin, eyes, and mucous membranes. It may be harmful if inhaled or ingested, indicating potential toxicity . Additionally, it has been noted for its use as an intermediate in the synthesis of fungicides and plant growth regulators, highlighting its relevance in agricultural chemistry .

The synthesis of 4-chlorobenzaldehyde can be achieved through several methods:

  • Chlorinated Hydrolysis of p-Chlorotoluene: This method involves adding p-chlorotoluene and phosphorus trichloride into a reaction vessel, heating to 155°C while passing chlorine gas. The reaction mixture is then treated with concentrated sulfuric acid to facilitate the formation of the aldehyde .
  • Oxidation of 4-Chlorobenzyl Alcohol: Another route includes the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromic acid.

4-Chlorobenzaldehyde serves multiple applications across various industries:

  • Intermediate in Synthesis: It is used as an intermediate in the production of dyes, optical brighteners, pharmaceuticals, and agricultural chemicals .
  • Metal Finishing Products: The compound finds applications in metal finishing processes due to its reactivity and properties.
  • Research: It is utilized in organic synthesis and research settings for developing new compounds and studying reaction mechanisms.

Several compounds share structural similarities with 4-chlorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzaldehydeC₇H₆OSimple aromatic aldehyde without chlorine substituent.
3-ChlorobenzaldehydeC₇H₅ClOChlorine at the meta position; different reactivity profile.
2-ChlorobenzaldehydeC₇H₅ClOChlorine at the ortho position; influences sterics in reactions.
p-Chlorobenzenesulfonic acidC₆H₅ClO₃SContains a sulfonic acid group; used in dye manufacturing.

Chlorination-Based Synthesis Pathways

p-Chlorotoluene Chlorination Mechanisms

The side-chain chlorination of p-chlorotoluene (C₇H₇Cl) is a primary industrial route. This reaction proceeds via electrophilic substitution, where chlorine substitutes a hydrogen atom on the methyl group.

Mechanistic Overview

  • Initiation: Chlorine (Cl₂) undergoes homolytic cleavage under UV light or heat, generating chlorine radicals (Cl- ).
  • Propagation:
    • Cl- abstracts a hydrogen atom from the methyl group of p-chlorotoluene, forming a benzyl radical.
    • The benzyl radical reacts with Cl₂ to yield p-chlorobenzyl chloride (C₇H₆Cl₂) and regenerates Cl- .

Key Reaction Conditions

ParameterValue RangeSource
Temperature160–180°C
Reaction Time3–8 hours
CatalystFeCl₃, SbCl₃, or initiator (e.g., peroxides)
Yield of p-Chlorobenzyl Chloride96% (optimized conditions)

This method is favored for its high selectivity and scalability. The use of iron(III) chloride or antimony trichloride as catalysts enhances reaction rates and minimizes side products like dichlorotoluenes.

Catalytic Hydrolysis of p-Chlorobenzyl Halides

The hydrolysis of p-chlorobenzyl chloride to 4-chlorobenzaldehyde is a critical step. This reaction is typically performed under acidic or vapor-phase catalytic conditions.

Mechanistic Pathways

  • Acid-Catalyzed Hydrolysis:
    • Protonation of the benzyl chloride enhances electrophilicity, enabling nucleophilic attack by water.
    • Intermediate formation of a geminal diol, followed by dehydration to yield the aldehyde.
  • Vapor-Phase Catalytic Hydrolysis:
    • Catalysts: Sulfuric acid-impregnated activated carbon or silica.
    • Conditions: 200°C, steam-to-substrate molar ratio of 5:1, contact time of 2–20 seconds.

Performance Metrics

ParameterValueSource
Catalyst Efficiency90–99% conversion
Byproduct ControlMinimal dichlorinated compounds
Industrial ThroughputContinuous process, scalable

This method dominates industrial production due to its high efficiency and compatibility with continuous operations.

Initiated Radical Chlorination Processes

Radical-mediated chlorination offers an alternative route, though it is less common for 4-chlorobenzaldehyde synthesis.

Mechanistic Insights

  • Initiation: UV light or heat generates Cl- radicals from Cl₂.
  • Propagation:
    • Cl- abstracts a hydrogen atom from the aldehyde precursor (e.g., toluene derivatives), forming a carbon-centered radical.
    • The radical reacts with Cl₂ to form chlorinated intermediates.

Challenges

  • Poor selectivity due to competing side reactions (e.g., over-chlorination).
  • Limited scalability compared to electrophilic pathways.

Recent Advances
Photo-induced systems using Acr+–Mes (acridinium-mesitylene) complexes enable controlled radical generation, improving selectivity for C–H functionalization.

Metal-Mediated Oxidative Systems

Metal-mediated oxidative systems dominate industrial-scale synthesis of 4-chlorobenzaldehyde due to their tunable reactivity and compatibility with diverse reaction conditions. These systems typically employ transition metals or their oxides as catalysts, often paired with green oxidants such as hydrogen peroxide (H$$2$$O$$2$$) or molecular oxygen (O$$_2$$).

Bismuth-Based Catalysts
Bismuth-incorporated MCM-41 mesoporous materials (Bi-MCM-41) exhibit exceptional performance in the selective oxidation of 4-chlorotoluene to 4-chlorobenzaldehyde. Under optimized conditions (acetonitrile solvent, H$$2$$O$$2$$ oxidant, 80°C), Bi-MCM-41 achieves 72.4% selectivity for 4-chlorobenzaldehyde at 19.7% substrate conversion [1] [6]. The mesoporous structure enhances reactant diffusion and active-site accessibility, while the bismuth centers facilitate H$$2$$O$$2$$ activation via a peroxo intermediate. Recycling tests confirm catalyst stability, with no detectable bismuth leaching into the reaction mixture [1].

Vanadium-Based Systems
Vanadium silicalite-1 (VS-1) catalysts, characterized by a Si/V molar ratio of 48, demonstrate robust activity in gas-phase O$$_2$$ oxidations. At 373 K, VS-1 achieves 13.4% conversion of 4-chlorotoluene with >64% selectivity for 4-chlorobenzaldehyde [6]. The framework-incorporated vanadium species generate selective oxidative sites, minimizing over-oxidation to 4-chlorobenzoic acid. However, catalyst deactivation occurs over time due to vanadium ion migration from the silicate framework [6].

Manganese-ZSM-5 Catalysts
Mn-ZSM-5 zeolites, optimized with a Si/Mn ratio of 48, achieve 93.8% conversion of 4-chlorotoluene and 90.5% aldehyde selectivity in the presence of hydrobromic acid (HBr) and O$$_2$$ at 100°C [6] [7]. The manganese centers facilitate a bromine-assisted mechanism, where HBr generates 4-chlorobenzyl bromide as an intermediate, subsequently oxidized to the aldehyde. This pathway avoids hazardous chlorine gas, aligning with green chemistry principles [7].

Comparative Performance of Metal-Mediated Systems

CatalystOxidantTemperature (°C)Conversion (%)Selectivity (%)
Bi-MCM-41 [1] [6]H$$2$$O$$2$$8019.772.4
VS-1 [6]O$$_2$$10013.464.0
Mn-ZSM-5 [6] [7]O$$_2$$10093.890.5

The table highlights Mn-ZSM-5 as the most efficient system, though its reliance on HBr necessitates corrosion-resistant reactors. Bi-MCM-41 offers a halogen-free alternative with moderate activity, suitable for niche applications requiring high purity.

Photochemical Oxidation Techniques

Photochemical methods for 4-chlorobenzaldehyde synthesis remain underexplored compared to thermal catalytic routes. However, preliminary studies suggest potential through light-driven radical chain mechanisms.

UV-Activated Peroxide Systems
Ultraviolet (UV) irradiation of H$$2$$O$$2$$ generates hydroxyl radicals (·OH), which abstract hydrogen from 4-chlorotoluene’s methyl group, initiating oxidation. In acetonitrile under UV-C light (254 nm), this system achieves 28% conversion of 4-chlorotoluene with 58% selectivity for 4-chlorobenzaldehyde [6]. The lack of metal catalysts reduces post-reaction purification steps, but low conversion rates hinder industrial adoption.

Semiconductor Photocatalysts
Titanium dioxide (TiO$$2$$) and tungsten trioxide (WO$$3$$) have been tested under visible light for 4-chlorotoluene oxidation. WO$$3$$, with a bandgap of 2.8 eV, demonstrates superior activity due to efficient hole-electron pair generation. At pH 3 and 50°C, WO$$3$$ achieves 15% substrate conversion with 67% aldehyde selectivity over 6 hours [6]. Charge recombination remains a limitation, necessitating co-catalysts like platinum to enhance quantum yield.

Mechanistic Insights
Photochemical oxidation proceeds via a radical pathway:

  • Photon absorption generates electron-hole pairs (e$$^-$$/h$$^+$$) on the catalyst surface.
  • H$$2$$O$$2$$ or O$$2$$ reacts with e$$^-$$ to form ·OOH or ·O$$2^-$$.
  • h$$^+$$ oxidizes 4-chlorotoluene to a benzyl radical, which combines with ·OOH to form the aldehyde [6].

While promising, photochemical methods require further optimization to match the efficiency of metal-mediated systems.

Solvent-Free Synthesis Protocols

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating the need for organic solvents while maintaining high efficiency and selectivity. For 4-Chlorobenzaldehyde synthesis and transformations, several innovative solvent-free protocols have emerged that demonstrate exceptional environmental compatibility and economic viability.
Ball Milling Mechanochemistry

Ball milling has emerged as a highly effective mechanochemical approach for solvent-free synthesis involving 4-Chlorobenzaldehyde. Research demonstrates that stoichiometric mixtures of 4-Chlorobenzaldehyde with malononitrile and dimedone can be quantitatively converted to 2-amino-3-cyano-4H-chromenes using just 10 mol% sodium carbonate as a base catalyst at room temperature [1] [2]. The reaction proceeds through a Knoevenagel condensation followed by Michael addition cascade, achieving 96% yields within 20-30 minutes of milling [1].

The mechanochemical approach offers several distinct advantages: elimination of organic solvents, quantitative yields with minimal waste, room temperature operation, and simple product isolation without chromatographic purification [1]. Ball milling conditions have been optimized to use 20-25 Hz frequency with stainless steel balls, where the mechanical energy provides activation for bond formation while the basic catalyst facilitates the condensation reactions [3].

High-Temperature Melt Reactions

Uncatalyzed melt reactions at moderate temperatures (125-150°C) provide an alternative solvent-free approach. These thermal methods achieve quantitative wasteless yields through direct heating of stoichiometric reactant mixtures [2]. The absence of catalysts and solvents makes this approach particularly attractive for large-scale synthesis, though the elevated temperature requirement limits applicability to thermally stable substrates.

Solid-State Grinding Methods

Neat grinding techniques using mortar and pestle or mechanical grinding have been successfully applied to 4-Chlorobenzaldehyde reactions. These methods typically employ basic additives such as potassium carbonate (5-10 mol%) and achieve 85-95% yields through simple mechanical mixing at room temperature [1]. The grinding approach is particularly suitable for multicomponent reactions where 4-Chlorobenzaldehyde serves as the electrophilic component.

Microwave-Enhanced Solvent-Free Synthesis

Microwave irradiation combined with solvent-free conditions has proven highly effective for 4-Chlorobenzaldehyde transformations. Research shows that microwave-assisted synthesis of hydrazones and related compounds from 4-Chlorobenzaldehyde proceeds in 5-10 minutes with 75-96% yields [4] [5]. The method eliminates the need for prolonged heating and reduces reaction times by orders of magnitude compared to conventional thermal methods.

The microwave approach offers several green chemistry benefits: dramatically reduced reaction times, improved energy efficiency, enhanced reaction selectivity, and compatibility with solvent-free conditions [6]. Optimal conditions typically employ 250-700 W power with intermittent irradiation to prevent overheating while maintaining efficient energy transfer.

Biocatalytic Conversion Strategies

Biocatalytic approaches represent the pinnacle of green chemistry, utilizing enzymes and biological systems to achieve highly selective transformations under mild conditions. For 4-Chlorobenzaldehyde synthesis and related reactions, several innovative biocatalytic strategies have been developed that demonstrate exceptional sustainability credentials.
Enzymatic Oxidation Using HMFO in Deep Eutectic Solvents

5-Hydroxymethyl-Furfural Oxidase (HMFO) has emerged as a powerful biocatalyst for the selective oxidation of 4-chlorobenzyl alcohol to 4-Chlorobenzaldehyde. Recent research demonstrates that Natural Deep Eutectic Solvents (NADES) dramatically enhance enzymatic performance compared to conventional aqueous buffers [7] [8].

In standard aqueous buffer, HMFO converts 4-chlorobenzyl alcohol to 4-Chlorobenzaldehyde with only 31.7% conversion after 20 hours. However, when choline chloride-based DES systems are employed, particularly ChCl:Fru:H2O (5:2:5) or Glu:Fru:H2O (1:1:6), complete conversion (100%) is achieved within 20 hours at room temperature [7] [8].

The DES systems provide multiple advantages: enhanced enzyme stability, improved substrate solubility, increased reaction rates, and complete selectivity without overoxidation to carboxylic acids [7]. The natural origin of DES components (choline chloride, fructose, glucose) aligns perfectly with green chemistry principles, offering biodegradable alternatives to organic solvents.

Lipase-Catalyzed Promiscuous Reactions

Lipases have demonstrated remarkable catalytic promiscuity beyond their natural hydrolytic function, enabling asymmetric aldol condensations and multicomponent reactions involving 4-Chlorobenzaldehyde. Porcine Pancreas Lipase (PPL) catalyzes asymmetric cross-aldol reactions between 4-Chlorobenzaldehyde and cyclohexanone, achieving 71% yield with high diastereoselectivity (anti:syn 87:13) and 80% enantiomeric excess [9].

The lipase-catalyzed approach operates in ionic liquids such as [BMIM][PF6], providing a recyclable reaction medium that enhances both enzyme stability and stereoselectivity [9]. The system demonstrates excellent recyclability with no loss in enzyme activity or selectivity over five cycles, representing a truly sustainable catalytic process.

Candida antarctica Lipase B (CAL-B) has been applied to multicomponent reactions involving 4-Chlorobenzaldehyde, achieving excellent yields (>90%) in the synthesis of complex heterocycles [10]. The immobilized enzyme (Novozym 435) allows easy recovery and reuse while maintaining high catalytic activity under mild conditions.

Magnetic Nanocatalyst Systems

Advanced biocatalytic systems incorporating magnetic nanoparticles have been developed for 4-Chlorobenzaldehyde transformations. The CuFe2O4@starch bionanocatalyst enables three-component reactions of 4-Chlorobenzaldehyde with malononitrile and dimedone, achieving 96% yield in just 20 minutes at room temperature [11].

The magnetic nanocatalyst offers exceptional advantages: easy magnetic separation and recovery, high catalytic activity, biocompatible starch support, and excellent reusability without activity loss [11]. The system operates in ethanol as a green solvent and demonstrates broad substrate scope for various aromatic aldehydes.

Fe3O4@SiO2@PTS-APG nanocatalysts functionalized with D-(–)-α-phenylglycine enable ultrasound-promoted synthesis of polyhydroquinoline derivatives from 4-Chlorobenzaldehyde [12]. The magnetic catalyst achieves 84-96% yields in 10-20 minutes under ultrasonic irradiation, demonstrating the synergistic effects of magnetic separation, amino acid functionality, and sonochemical activation.

Enzymatic Resolution and Asymmetric Synthesis

Biocatalytic approaches excel in the preparation of enantiomerically pure compounds derived from 4-Chlorobenzaldehyde. Enzymatic reduction of 4-Chlorobenzaldehyde using alcohol dehydrogenases provides access to chiral 4-chlorobenzyl alcohol with high enantiomeric excess [13]. The biotransformation proceeds under mild aqueous conditions using renewable cofactors.

Kinetic resolution strategies employ lipases to selectively transform one enantiomer of racemic substrates related to 4-Chlorobenzaldehyde, providing both enantiomerically enriched starting materials and products [13]. These approaches demonstrate the power of biocatalysis in addressing chirality challenges in pharmaceutical synthesis.

Whole-Cell Biocatalysis

Microbial systems offer complementary approaches to isolated enzyme catalysis. Pseudomonas acidovorans strains have been employed for the biotransformation of chlorinated aromatic compounds including 4-Chlorobenzaldehyde derivatives [14]. These whole-cell systems provide cofactor regeneration and enzyme protection while maintaining selectivity under mild aqueous conditions.

Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992)
Liquid

XLogP3

2.1

Boiling Point

415 to 417 °F at 760 mm Hg (NTP, 1992)
213.5 °C

Flash Point

190 °F (NTP, 1992)

Density

1.196 at 142 °F (NTP, 1992)

LogP

2.1 (LogP)

Melting Point

111 to 117 °F (NTP, 1992)
47.5 °C

UNII

E67727UP9Z

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (83.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-88-1

Wikipedia

4-chlorobenzaldehyde

Biological Half Life

1.02 Days

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzaldehyde, 4-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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